molecular formula C13H17BrN2O3 B1444717 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine CAS No. 1146089-80-6

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Cat. No. B1444717
M. Wt: 329.19 g/mol
InChI Key: ZLDRMMHRSSNZPE-UHFFFAOYSA-N
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Description

“1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine” is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol. It’s used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Diversification in Medicinal Chemistry

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is utilized in the synthesis of novel heterocyclic amino acid derivatives, which are significant in medicinal chemistry. A study by Gudelis et al. (2023) demonstrated the synthesis of these derivatives containing azetidine and oxetane rings, showing their potential in diversifying pharmacological compounds (Gudelis et al., 2023).

Application in Combinatorial Chemistry

The compound has been used in the development of new scaffolds for combinatorial chemistry. Schramm et al. (2010) elaborated on the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, indicating the broad applicability of azetidine derivatives in this field (Schramm et al., 2010).

Radical Addition Method in Drug Discovery

The Minisci reaction, a radical addition method, has been employed to introduce azetidine into heteroaromatic systems used in drug discovery. This process, demonstrated by Duncton et al. (2009), shows the versatility of azetidine derivatives in modifying drug compounds (Duncton et al., 2009).

Antibacterial Agents

Azetidine derivatives, including those similar to 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine, have been synthesized and evaluated for their antibacterial properties. A study by Frigola et al. (1994) explored the synthesis and biological activity of 7-azetidinylquinolones as antibacterial agents (Frigola et al., 1994).

Synthesis of Fluorinated Beta-Amino Acid

The compound has also been used in the synthesis of fluorinated beta-amino acids, as shown by Van Hende et al. (2009). They successfully synthesized 1-Boc-3-fluoroazetidine-3-carboxylic acid, showcasing the compound's utility in creating novel amino acids (Van Hende et al., 2009).

properties

IUPAC Name

tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDRMMHRSSNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, added 6-Bromo-pyridin-3-ol (4.69 g, 26.95 mmol) and 3-Iodo-azetidine-1-carboxylic acid tert-butyl ester (7.63g, 26.95 mmol) and Cs2CO3 (12.26 g, 37.73 mmol) in DMF (10 mL) with stirring under argon. The reaction was heated at 90° C. overnight. Reaction was then poured onto water (200 mL). The crude product was extracted with EtOAc (3×50 mL). The organic extraction was concentrated and purified by flash chromatography with 10% EtOAc in Hexanes to afford product 2.62 g (yield 30%) of 3-(6-Bromo-pyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester as light brown solid.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
12.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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